

Spectroscopic and Physicochemical Profile of (6-Methoxypyridin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Methoxypyridin-2-yl)methanamine

Cat. No.: B068941

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound **(6-Methoxypyridin-2-yl)methanamine**. Due to the limited availability of experimentally derived spectra in the public domain, this document combines verified physicochemical properties with predicted spectroscopic data to serve as a valuable resource for researchers. A notable factor contributing to the scarcity of experimental data is that some commercial suppliers, such as Sigma-Aldrich, indicate that they do not perform analytical testing on this specific product.

Compound Identity and Physicochemical Properties

(6-Methoxypyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure features a pyridine ring with a methoxy group at the 6-position and a methanamine group at the 2-position.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O	PubChem
Molecular Weight	138.17 g/mol	PubChem
CAS Number	194658-13-4	Sigma-Aldrich
Appearance	Predicted: Liquid or Solid	Commercial Vendors
Predicted XlogP	0.1	PubChem

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra are not readily available, predicted mass-to-charge ratios (m/z) for various adducts of **(6-Methoxypyridin-2-yl)methanamine** have been calculated and are presented below. These values are crucial for the identification of the compound in mass spectrometry analyses.

Adduct	Predicted m/z
[M+H] ⁺	139.0866
[M+Na] ⁺	161.0685
[M-H] ⁻	137.0720
[M+NH ₄] ⁺	156.1131
[M+K] ⁺	177.0425
[M] ⁺	138.0788
[M] ⁻	138.0799

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **(6-Methoxypyridin-2-yl)methanamine** is not currently available in public spectral databases. However, based on the chemical structure, the following table outlines the predicted chemical shifts (δ) in ppm for ^1H and ^{13}C NMR spectra. These predictions are based on the analysis of similar chemical structures and established principles of NMR spectroscopy.

Predicted ^1H NMR Spectral Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Methoxy (-OCH ₃)	3.8 - 4.0	Singlet	3H
Methylene (-CH ₂ NH ₂)	3.7 - 3.9	Singlet	2H
Pyridine-H (position 4)	7.4 - 7.6	Triplet	1H
Pyridine-H (position 3)	6.6 - 6.8	Doublet	1H
Pyridine-H (position 5)	6.5 - 6.7	Doublet	1H
Amine (-NH ₂)	1.5 - 2.5 (variable)	Broad Singlet	2H

Predicted ^{13}C NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)
Pyridine-C (position 6, C-O)	162 - 165
Pyridine-C (position 2, C-C)	158 - 161
Pyridine-C (position 4)	138 - 141
Pyridine-C (position 3)	110 - 113
Pyridine-C (position 5)	105 - 108
Methoxy (-OCH ₃)	52 - 55
Methylene (-CH ₂)	45 - 48

Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not publicly available. The following table provides predicted characteristic IR absorption bands based on the functional groups present in **(6-Methoxypyridin-2-yl)methanamine**.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
N-H Stretch (amine)	3300 - 3500	Medium, two bands for primary amine
C-H Stretch (aromatic)	3000 - 3100	Medium to weak
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=N, C=C Stretch (pyridine ring)	1570 - 1610 and 1450 - 1500	Strong to medium
N-H Bend (amine)	1590 - 1650	Medium
C-O Stretch (methoxy)	1250 - 1300 (asymmetric) and 1000 - 1050 (symmetric)	Strong
C-N Stretch (amine)	1020 - 1250	Medium to weak

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as **(6-Methoxypyridin-2-yl)methanamine**.

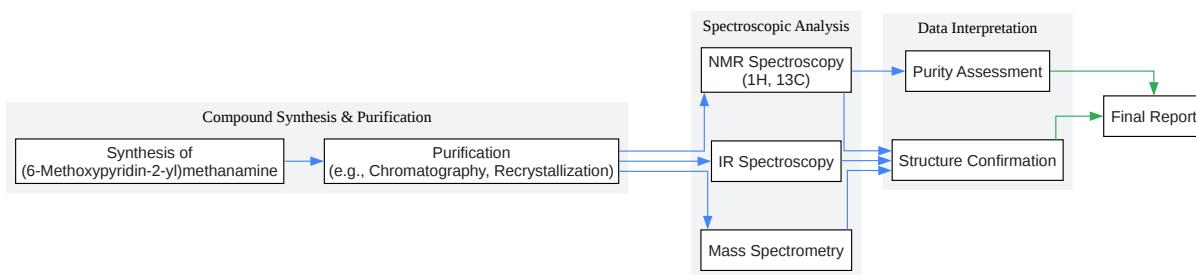
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and its chemical stability. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or JEOL ECZ series, operating at a proton frequency of 400 MHz or higher.

- ^1H NMR Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a standard one-dimensional proton spectrum using a 90° pulse.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
 - For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.


- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization method.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
 - Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
 - For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements for elemental composition determination.
 - Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation analysis.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for a novel or uncharacterized compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of (6-Methoxypyridin-2-yl)methanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b068941#spectroscopic-data-nmr-ir-ms-of-6-methoxypyridin-2-yl-methanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com